molecular formula C21H15NO5 B8141668 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde

4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde

Cat. No.: B8141668
M. Wt: 361.3 g/mol
InChI Key: YGLRBCYCGBSWBA-UHFFFAOYSA-N
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Description

4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde is a complex organic compound belonging to the chromene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-oxochromene-7-amine with 2-oxochromene-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxochromene-7-amine
  • 2-Oxochromene-3-carbaldehyde
  • 4-Methyl-2-oxochromene-3-carbaldehyde

Uniqueness

4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chromene and aldehyde functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[(4-methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-12-8-20(24)26-19-9-13(6-7-14(12)19)22-10-16-15-4-2-3-5-18(15)27-21(25)17(16)11-23/h2-9,11,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLRBCYCGBSWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NCC3=C(C(=O)OC4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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